molecular formula C20H19N5O6S B11085476 Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate

Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate

Cat. No.: B11085476
M. Wt: 457.5 g/mol
InChI Key: SLHALKPBVDLUEG-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate is a complex organic compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate typically involves multiple steps, starting from readily available precursors One common method involves the nucleophilic substitution of cyanuric chloride with an appropriate amine to form the triazine coreThe final step involves the coupling of the triazine derivative with methyl 2-sulfamoylbenzoate under suitable conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The choice of reagents, solvents, and catalysts would be tailored to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the sulfamoyl group, leading to different reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the triazine ring.

Scientific Research Applications

Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfamoyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Methyl 2-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19N5O6S

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 2-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C20H19N5O6S/c1-3-31-20-22-16(13-9-5-4-6-10-13)21-18(24-20)23-19(27)25-32(28,29)15-12-8-7-11-14(15)17(26)30-2/h4-12H,3H2,1-2H3,(H2,21,22,23,24,25,27)

InChI Key

SLHALKPBVDLUEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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